(S)-Enantiomer Shows 16-Fold Potency Advantage Over (R)-Enantiomer in CCR3 Chemotaxis Assays
In a series of chemokine receptor-3 (CCR3) antagonists, the (S)-3-(4-fluorobenzyl)piperidine-containing analogue (compound 32) exhibited a chemotaxis IC50 of 0.034 nM, representing a 16-fold potency increase compared to the corresponding (R)-enantiomer analogue [1]. This pronounced stereochemical discrimination underscores the critical importance of absolute configuration in this pharmacophore class for target engagement and functional activity.
| Evidence Dimension | CCR3 chemotaxis inhibition potency |
|---|---|
| Target Compound Data | The (S)-enantiomer pharmacophore (embedded in a specific CCR3 antagonist) exhibits an IC50 of 0.034 nM. |
| Comparator Or Baseline | The corresponding (R)-enantiomer pharmacophore analogue exhibits approximately a 16-fold lower potency (estimated IC50 ≈ 0.544 nM). |
| Quantified Difference | ~16-fold in favor of the (S)-configuration |
| Conditions | Eotaxin-induced chemotaxis assay using human CCR3 |
Why This Matters
This data provides class-level evidence that the (S)-enantiomer of 4-fluorobenzyl-piperidine scaffolds can confer substantial potency advantages, making it the preferred configuration for lead optimization in chemokine receptor programs.
- [1] De Lucca, G. V.; Kim, U. T.; Vargo, B. J.; et al. Discovery of CC Chemokine Receptor-3 (CCR3) Antagonists with Picomolar Potency. J. Med. Chem. 2005, 48 (6), 2194–2211. Table 3. View Source
